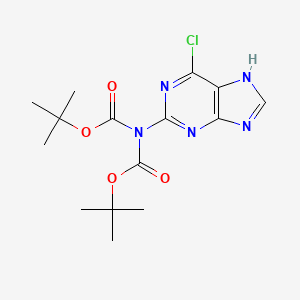

N,N-Di-Boc-6-chloro-9H-purin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20ClN5O4 |

|---|---|

Molecular Weight |

369.80 g/mol |

IUPAC Name |

tert-butyl N-(6-chloro-7H-purin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C15H20ClN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-19-9(16)8-10(20-11)18-7-17-8/h7H,1-6H3,(H,17,18,19,20) |

InChI Key |

GKOLVYWIMCHXMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC2=C(C(=N1)Cl)NC=N2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n Di Boc 6 Chloro 9h Purin 2 Amine

Strategies for Bis-Boc Protection of 2-Amino-6-chloropurine (B14584)

The introduction of two Boc groups onto the primary amino function of 2-amino-6-chloropurine is a key synthetic step. This bis-protection enhances the reactivity of the molecule for certain subsequent transformations, such as the Mitsunobu reaction, by increasing its solubility in organic solvents and modifying its electronic character. acs.org

The N-tert-butoxycarbonylation of amines is a widely employed protection strategy, and the conditions can be flexibly adapted. fishersci.co.uk The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukorganic-chemistry.org For weakly nucleophilic aromatic amines, such as 2-amino-6-chloropurine, the reaction may require heating or the addition of a base or catalyst to proceed efficiently. wuxibiology.com

A common and highly effective catalyst for this transformation is 4-dimethylaminopyridine (B28879) (DMAP). wiley-vch.de The combination of Boc₂O and a catalytic amount of DMAP has been shown to be effective for the preparation of N,N'-di-Boc-amino acids. wiley-vch.de The catalytic effect of DMAP is attributed in part to the formation of highly reactive N-acylpyridinium salts. researchgate.net Other bases that can be employed include sodium hydroxide, sodium bicarbonate, and triethylamine (B128534) (TEA). fishersci.co.uk Additionally, catalysts like iodine or perchloric acid adsorbed on silica (B1680970) gel have been found to be efficient for N-tert-butoxycarbonylation under solvent-free conditions, which can be an advantage in certain synthetic protocols. organic-chemistry.org

The reaction is typically performed at room temperature or with moderate heating, for instance, up to 40°C. fishersci.co.uk The optimization of these conditions—including the stoichiometry of Boc₂O, the choice and amount of base or catalyst, temperature, and reaction time—is crucial for achieving high yields and minimizing side products.

| Reagent System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Boc₂O / DMAP (catalytic) | Acetonitrile (B52724) (MeCN), Room Temperature | Highly efficient for di-Boc protection due to increased reactivity. | researchgate.netwiley-vch.de |

| Boc₂O / Base (e.g., NaOH, NaHCO₃, TEA) | Aqueous or anhydrous solvents, RT - 40°C | Flexible and widely applicable method with high yields. | fishersci.co.uk |

| Boc₂O / Iodine (catalytic) | Solvent-free, Room Temperature | Practical, efficient, and avoids the use of solvents. | organic-chemistry.org |

| Boc₂O / HClO₄–SiO₂ (catalytic) | Solvent-free, Room Temperature | Inexpensive, reusable catalyst, and chemoselective. | organic-chemistry.org |

The choice of solvent plays a significant role in the efficiency of the Boc protection reaction. Common solvents include tetrahydrofuran (B95107) (THF), acetonitrile, dioxane, and methanol. fishersci.co.uk The reaction can be conducted under both aqueous and anhydrous conditions. fishersci.co.ukorganic-chemistry.org

Research has shown that alcoholic solvents, such as methanol, can greatly enhance the rate of Boc protection for aromatic amines, even at room temperature and without the need for a base. wuxibiology.com This rate enhancement is attributed to the alcohol stabilizing the reaction's transition state through hydrogen bonding. The alcohol can act as a bridge, forming hydrogen bonds with both the Boc anhydride (B1165640) and the amine's N-H groups, which lowers the activation energy and speeds up the reaction. wuxibiology.com However, this stabilizing effect is less pronounced for secondary amines. wuxibiology.com The polarity of the solvent can also influence the tautomeric equilibrium of the purine (B94841) ring system, which may in turn affect the reactivity of the exocyclic amino group. nih.gov

| Solvent System | Typical Conditions | Impact on Reaction | Reference |

|---|---|---|---|

| Methanol (MeOH) | Room Temperature, often no base needed | Significantly accelerates the reaction rate for primary aromatic amines. | wuxibiology.com |

| Tetrahydrofuran (THF) | Anhydrous, often with a base | Commonly used, provides good solubility for reactants. | fishersci.co.ukbeilstein-journals.org |

| Dioxane/Water | Alkaline conditions (e.g., NaOH) | Effective biphasic system, by-products are easily removed. | |

| Acetonitrile (ACN) | With a base or catalyst (e.g., DMAP) | A polar aprotic solvent suitable for many catalytic systems. | wiley-vch.de |

| Solvent-Free | With a catalyst (e.g., Iodine, HClO₄–SiO₂) | Environmentally friendly ("green") approach, simplifies workup. | organic-chemistry.org |

When protecting 2-amino-6-chloropurine, chemo- and regioselectivity are important considerations. The primary goal is to selectively protect the exocyclic 2-amino group without promoting reactions at other potentially reactive sites, such as the nitrogen atoms (N7 and N9) of the purine ring. google.comnih.gov Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, highlighting the challenge of controlling regioselectivity in this heterocyclic system. nih.gov

The bis-N-tert-butoxycarbonylation of the 2-amino group is a chemoselective process that directs the modification to the exocyclic amine. acs.org The use of Boc protection is advantageous as the Boc group is stable towards most nucleophiles and bases, allowing for subsequent modifications at other parts of the molecule. organic-chemistry.org The formation of the N,N-di-Boc derivative is favored under specific conditions, such as using Boc₂O with DMAP, which enhances the reactivity sufficiently to substitute both hydrogen atoms of the primary amine. researchgate.net This dual protection strategy is crucial for preventing unwanted side reactions at the 2-position in subsequent synthetic steps.

Alternative Routes to Related N-Protected 6-Chloro-Purine-2-amine Derivatives

While bis-Boc protection is a key strategy, other N-protected derivatives of 6-chloro-purin-2-amine are also synthetically valuable. Alternative routes can provide derivatives with different stabilities and deprotection conditions, offering orthogonal protection strategies.

One common alternative is mono-acylation. For instance, reacting guanine (B1146940) with acetic anhydride can yield 2,9-diacetylguanine, which can then be chlorinated. Subsequent hydrolysis removes the 9-acyl group, potentially leaving a 2-acylamino-6-chloropurine. googleapis.com Formylation is another possibility, leading to intermediates like 2-formylamino-6-chloropurine. google.comgoogle.com

Besides acyl groups, other carbamate (B1207046) protecting groups can be used. The Fmoc group, for example, is often used in peptide synthesis and provides an alternative to Boc, as it is base-labile while Boc is acid-labile. organic-chemistry.org Fmoc/Boc-protected monomers of 2-aminopurine (B61359) have been developed for use in peptide nucleic acid (PNA) synthesis. nih.gov

More complex N-substituted derivatives can also be synthesized directly from 2-amino-6-chloropurine or 6-chloropurine (B14466) itself. For example, nucleophilic substitution of the chlorine atom in 6-chloropurine with amino acids or dipeptides can yield N-(purin-6-yl)amino acid conjugates. nih.gov Similarly, multi-step synthetic procedures can be used to prepare complex derivatives like N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids. nih.gov

Scalability and Industrial Feasibility of Synthesis Protocols

The industrial feasibility of synthesizing N,N-Di-Boc-6-chloro-9H-purin-2-amine is largely dependent on the cost and availability of the starting material and reagents, as well as the efficiency and safety of the reaction conditions. The precursor, 2-amino-6-chloropurine, is a key intermediate for several antiviral drugs and is reported to be commercially available at a reasonable price. google.comgoogle.com Furthermore, various patented synthetic routes for 2-amino-6-chloropurine itself are designed for large-scale production, ensuring a stable supply for subsequent transformations. googleapis.comgoogle.comgoogle.com

The reagents used for the bis-Boc protection step are standard in industrial organic synthesis. Di-tert-butyl dicarbonate (Boc₂O) is a common and readily available reagent. The bases and catalysts, such as DMAP, TEA, and sodium bicarbonate, are also inexpensive and used in bulk. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating, which avoids the need for specialized high-pressure or high-temperature equipment. fishersci.co.uk The use of solvent-free conditions or recyclable catalysts can further enhance the industrial appeal by reducing waste and cost. organic-chemistry.org These factors combine to make the synthesis of this compound a scalable and industrially feasible process.

Reactivity and Mechanistic Studies of N,n Di Boc 6 Chloro 9h Purin 2 Amine

Nucleophilic Aromatic Substitution at the C6 Position

The chlorine atom at the C6 position of the purine (B94841) ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is fundamental to the diversification of this scaffold.

Amination Reactions with Diverse Amine Nucleophiles

The C6-chloro group can be readily displaced by a variety of amine nucleophiles. This reaction is a cornerstone for the synthesis of 6-aminopurine derivatives, which are analogues of the naturally occurring adenine. The reaction conditions for these aminations can be tailored based on the nucleophilicity and steric hindrance of the incoming amine.

For instance, the reaction of N,N-Di-Boc-6-chloro-9H-purin-2-amine with primary and secondary amines typically proceeds under thermal conditions, often in a polar solvent like ethanol or isopropanol, with or without the addition of a base. The di-Boc protecting groups on the C2-amine remain stable under these conditions, ensuring that the reaction is selective for the C6 position.

| Amine Nucleophile | Product |

| Ethylamine | N,N-Di-Boc-6-ethylamino-9H-purin-2-amine |

| Piperidine | N,N-Di-Boc-6-(piperidin-1-yl)-9H-purin-2-amine |

| Aniline | N,N-Di-Boc-6-anilino-9H-purin-2-amine |

Reactions with Oxygen and Sulfur Nucleophiles

In a similar fashion to amination, the C6-chloro substituent can be displaced by oxygen and sulfur nucleophiles to yield 6-alkoxy and 6-alkylthio purine derivatives, respectively. These reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the corresponding alkoxide or thiolate in situ.

The choice of solvent is crucial for the success of these reactions, with polar aprotic solvents like DMF or THF being commonly employed. The resulting 6-substituted purines are valuable precursors for further synthetic transformations.

| Nucleophile | Product |

| Sodium methoxide | N,N-Di-Boc-6-methoxy-9H-purin-2-amine |

| Sodium thiophenoxide | N,N-Di-Boc-6-(phenylthio)-9H-purin-2-amine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

The versatility of this compound is further exemplified by its participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds at the C6 position, providing access to a diverse range of purine analogues that are not readily accessible through traditional nucleophilic substitution reactions. nih.gov

Suzuki Coupling: This reaction involves the coupling of the 6-chloropurine (B14466) derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C6 position. researchgate.netnih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 6-chloropurine and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgscirp.orgsemanticscholar.org

Buchwald–Hartwig Amination: This powerful palladium-catalyzed reaction allows for the coupling of the 6-chloropurine with a wide range of primary and secondary amines, including those that are poor nucleophiles for traditional SNAr reactions. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgnih.gov This method offers a broader substrate scope and generally proceeds under milder conditions compared to thermal amination. wikipedia.orglibretexts.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | N,N-Di-Boc-6-phenyl-9H-purin-2-amine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | N,N-Di-Boc-6-(phenylethynyl)-9H-purin-2-amine |

| Buchwald–Hartwig | Morpholine | Pd2(dba)3, Xantphos, Cs2CO3 | N,N-Di-Boc-6-morpholino-9H-purin-2-amine |

Regioselective Functionalization of the Purine Nitrogen Atoms (N7, N9)

The purine ring contains two nucleophilic nitrogen atoms in the imidazole (B134444) portion, N7 and N9, which can be selectively functionalized, most commonly through alkylation. The regioselectivity of these reactions is a critical aspect of purine chemistry.

Alkylation Studies and N9 Selectivity in Mitsunobu Reactions

Alkylation of the purine core often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. acs.org However, achieving high regioselectivity can be challenging.

The Mitsunobu reaction has emerged as a particularly effective method for the regioselective N9-alkylation of this compound. researchgate.netresearchgate.net This reaction involves the use of an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds with excellent N9 selectivity, which is attributed to the steric hindrance imposed by the di-Boc groups, directing the incoming electrophile to the less hindered N9 position. researchgate.netresearchgate.net This method has proven to be highly efficient for the synthesis of a variety of N9-substituted guanine (B1146940) precursors. researchgate.net

N7 Regioselective Alkylation and its Control

While N9 alkylation is more common, the synthesis of N7-alkylated purines is also of significant interest. Achieving N7 selectivity often requires specific strategies to overcome the inherent preference for N9 substitution. acs.org

One approach to control the regioselectivity involves the use of specific alkylating agents and reaction conditions. For example, direct alkylation of 6-chloropurine derivatives under basic conditions can sometimes lead to mixtures of N7 and N9 isomers, with the ratio being dependent on the solvent, base, and alkylating agent used. acs.orgub.eduresearchgate.net In some cases, the N7 isomer can be favored under kinetically controlled conditions. nih.gov

Competitive N-Alkylation Pathways and Isomer Ratios

The alkylation of purine derivatives is a well-studied area, yet it often presents challenges in controlling regioselectivity. The purine nucleus possesses multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole ring, leading to competitive N-alkylation pathways.

Direct alkylation of 6-chloropurines with alkyl halides typically yields a mixture of N7 and N9 isomers. nih.govacs.org In many cases, the N9-alkylated product is the thermodynamically more stable and, therefore, the major product. nih.govacs.org However, reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the ratio of N7 to N9 isomers. For instance, heating a mixture of N7 and N9 isomers can lead to the complete conversion of the N7-alkylated isomer to the more stable N9-alkylated form.

The introduction of the N,N-di-Boc protecting group at the 2-amino position has a pronounced effect on the regioselectivity of alkylation. Studies on related di-Boc protected purines have shown that these groups enhance N9 selectivity, particularly in Mitsunobu reactions. This directing effect is attributed to the steric bulk of the di-Boc group, which may hinder attack at the adjacent N7 position. While a bulky substituent at the C6 position is also known to influence regioselectivity, the N,N-di-Boc group on the C2-amine provides an additional layer of steric control. mdpi.com

The table below summarizes typical outcomes of purine alkylation, highlighting the factors that influence isomer ratios.

| Alkylation Method | Substrate | Typical Outcome | Factors Influencing Ratio |

| Direct Alkylation (Alkyl Halide, Base) | 6-chloropurine | Mixture of N7 and N9 isomers | Base, Solvent, Temperature |

| Mitsunobu Reaction | N,N-Di-Boc-2-amino-6-chloropurine | Predominantly N9 isomer | Steric hindrance from di-Boc group |

| Silylation-Alkylation (e.g., with SnCl₄) | 6-chloropurine | Kinetically favored N7 or thermodynamically favored N9 | Reaction time, Temperature |

Chemistry of the N,N-Di-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, mild acidic conditions. The presence of two Boc groups on the exocyclic amine of the purine core introduces unique chemical properties.

Stability and Selective Deprotection Strategies

The di-Boc group is generally stable to basic and nucleophilic conditions, making it compatible with a wide range of synthetic transformations. Deprotection is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govsigmaaldrich.com

Selective deprotection strategies have been developed to remove one Boc group in the presence of another or to deprotect a di-Boc-protected amine to its mono-Boc or fully deprotected state. This can be achieved through careful control of reaction conditions. For example, iron(III)-catalyzed methods have been shown to be effective for the selective removal of a Boc group from N,N'-diprotected amines. rsc.org

Recent advancements include thermal deprotection in a continuous flow system, which allows for sequential selective deprotection by controlling the temperature. nih.gov This method offers a catalyst-free approach to managing multiply protected amines. Furthermore, milder acidic conditions using reagents like bismuth(III) trichloride have been employed for the chemoselective deprotection of N-Boc groups in the presence of other acid-labile groups. researchgate.net

Influence of Di-Boc Group on Purine Reactivity and Solubility

A significant challenge in the synthesis of purine derivatives is their often-low solubility in common organic solvents. The introduction of the bulky and lipophilic N,N-di-Boc group dramatically improves the solubility of 2-amino-6-chloropurine (B14584) in solvents like tetrahydrofuran (B95107) (THF) and dioxane.

This enhanced solubility has a profound impact on reaction kinetics. For instance, in Mitsunobu reactions, the increased concentration of the di-Boc protected purine in solution leads to a considerable acceleration of the reaction rate. This property makes this compound a highly valuable intermediate in the synthesis of complex purine derivatives, such as antiviral agents. The di-Boc group not only improves solubility but also contributes to the high N9-regioselectivity observed in coupling reactions with various alcohols under Mitsunobu conditions.

The table below illustrates the solubility differences and their impact on reaction outcomes.

| Compound | Solvent | Solubility | Impact on Mitsunobu Reaction |

| 2-Amino-6-chloropurine | THF, Dioxane | Low | Slow reaction rates, formation of byproducts |

| This compound | THF, Dioxane | High | Accelerated reaction rates, high yield, and N9-selectivity |

Reaction Mechanisms and Transition State Analysis

Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves both computational and experimental approaches to elucidate reaction pathways and analyze transition states.

Computational Chemistry Approaches to Reaction Pathways

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. These approaches can be used to model the geometries of reactants, transition states, and products, and to calculate their relative energies. This information helps in understanding the factors that control regioselectivity in N-alkylation reactions.

For purine alkylation, DFT studies can rationalize the preference for N9 over N7 alkylation by comparing the activation energies of the respective transition states. The calculations can take into account steric and electronic effects of substituents, such as the di-Boc group and the chloro atom, as well as the nature of the alkylating agent and solvent. Such computational studies have been used to confirm experimental findings regarding the regioselectivity of N-alkylation in related chloropurine systems. researchgate.net

Experimental Validation of Proposed Mechanisms

Experimental techniques are essential for validating the mechanisms proposed by computational studies. The structural elucidation of the resulting isomers from N-alkylation reactions is a key aspect of this validation. Advanced two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons. For example, a NOESY correlation between the protons of the alkyl group and the H8 proton of the purine ring would be indicative of an N7 isomer, while a correlation to other protons might suggest an N9 isomer.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range couplings between protons and carbons or nitrogens. ¹H-¹³C and ¹H-¹⁵N HMBC experiments are particularly powerful for unambiguously determining the site of alkylation by observing correlations between the alkyl group and the atoms of the purine ring. researchgate.netrsc.org For instance, observing a correlation from the methylene protons of an alkyl group to the C4 and C5 carbons of the purine ring is a strong indicator of N9 alkylation.

X-ray Crystallography provides definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline sample, confirming the connectivity and regiochemistry of the alkylation product. researchgate.net

These experimental methods, in conjunction with computational analysis, provide a comprehensive understanding of the reactivity and mechanistic pathways of this compound.

Applications of N,n Di Boc 6 Chloro 9h Purin 2 Amine As a Synthetic Intermediate

Construction of N9-Substituted Purine (B94841) Derivatives

The selective functionalization of the N9 position of the purine ring is a critical step in the synthesis of many biologically active compounds, including nucleoside analogues. The use of N,N-Di-Boc-6-chloro-9H-purin-2-amine has been shown to be highly effective in directing alkylation and other substitutions to the N9 position with excellent regioselectivity. researchgate.net

One of the most notable applications of this intermediate is in the Mitsunobu reaction. This reaction allows for the alkylation of the purine core with a wide range of alcohols under mild conditions. The presence of the bulky di-Boc protecting groups on the C2-amino group is thought to sterically hinder the N7 position, thereby favoring the reaction at the N9 position. This leads to the formation of N9-substituted purine derivatives in high yields and with excellent N9/N7 regioselectivity. researchgate.net Furthermore, the Mitsunobu reaction proceeds with complete inversion of stereochemistry at the alcohol carbon, which is crucial for the stereoselective synthesis of nucleoside analogues.

The general applicability of the Mitsunobu reaction with this di-Boc protected purine is demonstrated by its successful coupling with a variety of primary and secondary alcohols. After the desired N9-substituent has been introduced, the Boc groups can be readily removed under acidic conditions, and the chloro group at C6 can be either retained or subjected to further transformations, such as hydrolytic dechlorination to yield guanine (B1146940) derivatives. This two-step sequence of N9-functionalization followed by C6-modification provides a highly efficient route to a diverse range of N9-substituted guanine analogues.

| Reaction | Substrate | Reagents | Key Feature | Product |

|---|---|---|---|---|

| N9-Alkylation | This compound | Alcohol, DEAD, PPh₃ (Mitsunobu conditions) | High N9 regioselectivity due to steric hindrance from Di-Boc group. | N9-Alkyl-N,N-Di-Boc-6-chloro-9H-purin-2-amine |

Preparation of Complex Purine Scaffolds for Chemical Biology Research

The this compound intermediate is a key building block for the creation of complex purine scaffolds that are essential tools in chemical biology research. These scaffolds can be systematically modified at various positions to probe biological processes and to develop new therapeutic agents.

The chloro atom at the C6 position of this compound is a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of purine derivatives with modifications at this position.

Common transformations at the C6 position include:

Amination: The chloro group can be readily displaced by primary and secondary amines to introduce a variety of amino substituents. This is a common strategy for the synthesis of analogues of biologically important adenines and guanines.

Cross-Coupling Reactions: The C6-chloro group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further functionalization. researchgate.netorganic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds with a wide range of amines, including those that are poor nucleophiles. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.com

After modification at the C6 position, the Boc groups at the C2-amino position can be removed to provide the final product or to allow for further functionalization at the C2 position. This sequential modification strategy provides a high degree of control over the final structure of the purine derivative.

| Reaction Type | C6-Substituent | Reagents | Purpose |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl, Heteroaryl, Vinyl | Boronic acid/ester, Pd catalyst, Base | Introduction of carbon-based substituents for SAR studies. |

| Sonogashira Coupling | Alkynyl | Terminal alkyne, Pd/Cu catalyst, Base | Introduction of a versatile functional group for further modification. |

| Buchwald-Hartwig Amination | Amino | Amine, Pd catalyst, Ligand, Base | Formation of C-N bonds with a broad scope of amines. |

A significant application of this compound is in the stereoselective synthesis of advanced purine analogues, particularly nucleosides. As mentioned previously, the high N9-regioselectivity and stereochemical inversion observed in the Mitsunobu reaction make this intermediate ideal for the synthesis of chiral nucleoside derivatives.

By coupling the di-Boc protected purine with a chiral alcohol, such as a protected sugar derivative, it is possible to construct the desired nucleoside with a specific stereochemistry at the anomeric carbon. This is of paramount importance as the biological activity of nucleoside analogues is often highly dependent on their stereochemistry.

For instance, the synthesis of carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, can be efficiently achieved using this methodology. The coupling of this compound with a chiral cyclopentenol (B8032323) or cyclohexenol (B1201834) derivative via the Mitsunobu reaction provides the corresponding N9-substituted carbocyclic purine derivative with defined stereochemistry. Subsequent deprotection and modification at the C6 position can then be carried out to afford the final target molecule.

Convergent Synthetic Strategies Employing the Di-Boc-Purine Intermediate

In a convergent approach, the this compound core can be elaborated in a separate synthetic sequence to introduce desired substituents at the N9 and C6 positions. In parallel, another key fragment of the target molecule, such as a complex side chain or a carbocyclic or heterocyclic moiety, is synthesized. The two fragments are then coupled together in a key bond-forming reaction.

Advanced Methodologies and Future Research Directions

Chemoenzymatic Synthesis Approaches Utilizing N,N-Di-Boc-6-chloro-9H-purin-2-amine

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, presents a powerful strategy for modifying purine (B94841) derivatives. Enzymes offer high regio- and stereoselectivity under mild conditions, which is particularly advantageous for complex molecules like nucleoside analogues. nih.gov

Detailed Research Findings: Enzymatic methods are highly valued for the synthesis of nucleosides due to their remarkable selectivity and stereospecificity. nih.gov Nucleoside phosphorylases (NPs), for instance, are widely used to catalyze the formation of glycosidic bonds. nih.gov A common strategy involves the transfer of a sugar moiety from a pyrimidine (B1678525) nucleoside to a purine base, a process known as transglycosylation. nih.govnih.gov This approach could be adapted for this compound, where after the enzymatic glycosylation at the N9 position, the Boc protecting groups could be removed, and the C6-chloro group could be substituted to yield a diverse library of 2-amino-purine nucleosides.

Purine-nucleoside phosphorylase (PNP) is a key enzyme in this field, catalyzing the reversible phosphorolysis of purine nucleosides to form the corresponding nucleobase and α-ribose-1-phosphate. researchgate.net This reactivity can be harnessed for the synthesis of novel nucleoside analogs. researchgate.netnih.gov For a substrate like this compound, a potential chemoenzymatic route would involve:

Enzymatic Glycosylation: Utilizing a nucleoside phosphorylase to attach a desired sugar (e.g., ribose, deoxyribose, or arabinose) to the N9 position. nih.gov

Chemical Derivatization: Subsequent chemical modification of the C6-chloro position.

Deprotection: Removal of the Boc groups to reveal the 2-amino functionality.

This modular approach allows for the creation of diverse structures that would be challenging to achieve through purely chemical synthesis due to competing reaction sites on the purine ring.

| Feature | Traditional Chemical Synthesis | Chemoenzymatic Synthesis |

|---|---|---|

| Selectivity | Often requires multiple protection/deprotection steps, leading to lower overall yields. | High regio- and stereoselectivity, often eliminating the need for protecting groups on the sugar moiety. nih.gov |

| Reaction Conditions | Frequently involves harsh reagents, extreme temperatures, and hazardous solvents. | Typically proceeds under mild aqueous conditions (neutral pH, room/moderate temperature). nih.gov |

| Environmental Impact | Generates significant chemical waste and uses toxic reagents. nih.gov | Aligns with green chemistry principles by using biodegradable catalysts (enzymes) and often aqueous media. nih.gov |

| Substrate Scope | Broad, but can be limited by functional group tolerance. | Dependent on enzyme specificity, though enzyme engineering can broaden the scope. |

Flow Chemistry and Continuous Processing for Efficient Transformations

Flow chemistry, or continuous processing, is emerging as a superior alternative to traditional batch synthesis, particularly for improving safety, efficiency, and scalability. aurigeneservices.com This technology utilizes microreactors or tubular reactors where reactants are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.govresearchgate.net

Detailed Research Findings: The synthesis of heterocyclic compounds, including purine derivatives, can be significantly enhanced using flow chemistry. researchgate.net Advantages over batch processing include superior heat and mass transfer, which is critical for managing highly exothermic reactions or handling unstable intermediates safely. tandfonline.com For transformations involving this compound, a multi-step synthesis could be streamlined into a continuous sequence without isolating intermediates. nih.gov

A potential continuous flow process could involve:

Nucleophilic Substitution: Pumping a solution of this compound and a nucleophile through a heated reactor coil to substitute the C6-chloro group.

In-line Deprotection: Introducing an acidic reagent into the flow stream in a subsequent reactor module to remove the Boc groups.

Purification: Integrating in-line purification techniques, such as liquid-liquid extraction or scavenger resins, to isolate the final product.

Enzyme membrane reactors (EMRs) combine the benefits of biocatalysis and continuous processing. mdpi.com In an EMR setup, enzymes are retained by a membrane, allowing for their continuous reuse while the product flows through. mdpi.com This approach was successfully used for the synthesis of nucleoside analogues like 2,6-dichloropurine-2′-deoxyribonucleoside over 14 days with high conversion, demonstrating a significant increase in productivity per unit of enzyme compared to batch reactions. mdpi.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; difficult to control exotherms on a large scale. | Excellent heat transfer due to high surface-area-to-volume ratio, enabling better temperature control. nih.gov |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volumes and minimal holdup of hazardous intermediates. tandfonline.comnih.gov |

| Scalability | Scaling up can be non-linear and problematic ("scale-up effect"). | Scalable by running the process for longer durations or by "numbering-up" (running multiple reactors in parallel). nih.gov |

| Process Control | Difficult to precisely control reaction time and maintain homogeneity. | Precise control over residence time, stoichiometry, and mixing. aurigeneservices.com |

| Productivity | Limited by reaction and workup cycle times. | Higher throughput and potential for automation and integration of multiple steps. nih.gov |

Emerging Applications in Material Science and Supramolecular Chemistry

While traditionally used in medicinal chemistry, purine derivatives are gaining attention as building blocks for functional materials and supramolecular assemblies. rsc.org The unique hydrogen-bonding capabilities of the purine core, particularly that of guanine (B1146940) and its analogues, allow for self-assembly into highly ordered structures. psu.edursc.org

Detailed Research Findings: Guanosine (B1672433) and its derivatives are well-known for their ability to self-assemble into G-quartets, which are square planar structures formed by four guanine bases linked by Hoogsteen hydrogen bonds. researchgate.net These quartets can stack to form G-quadruplexes, creating nanoscale channels and fibrous structures that can form hydrogels. psu.eduresearchgate.net

This compound can be envisioned as a precursor to novel building blocks for supramolecular chemistry. After deprotection and substitution at the C6 position with various functional groups (e.g., lipophilic chains, chromophores, or polymerizable moieties), the resulting 2-aminopurine (B61359) derivatives could be designed to self-assemble into unique architectures. These materials could find applications as:

Hydrogels: For use in drug delivery or tissue engineering.

Organic Electronics: The π-stacking properties of the purine rings could be exploited in organic semiconductors or nanowires.

Sensors: Functionalized purine assemblies could be designed to selectively bind ions or small molecules, leading to a detectable signal (e.g., a change in fluorescence). sci-hub.se

The derivatization of the 2-amino group (after Boc removal) and the N9 position further expands the structural diversity, allowing for fine-tuning of the self-assembly properties and the function of the resulting materials. rsc.orgrsc.org

| Application Area | Key Supramolecular Interaction | Role of this compound Derivative |

|---|---|---|

| Ion Channels/Sensors | G-quadruplex formation templated by a central cation. researchgate.net | Serves as a precursor to guanine-like monomers for constructing synthetic ion channels. |

| Hydrogels | Interlocking of fibrous networks formed by stacked G-quartets. psu.edu | Can be converted into amphiphilic guanosine analogues that act as gelators. |

| Liquid Crystals | Columnar stacking of disc-like G-quartet structures. researchgate.net | Precursor to lipophilic guanosine derivatives that form thermotropic liquid crystalline phases. |

| Functional Polymers | Hydrogen bonding, π-π stacking. | Can be functionalized with polymerizable groups (e.g., acrylates) to create purine-based side-chain polymers for molecular recognition applications. |

Spectroscopic and Structural Characterization in Support of Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereoisomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N,N-Di-Boc-6-chloro-9H-purin-2-amine. Both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's connectivity.

In the synthesis of this compound from 2-amino-6-chloropurine (B14584), the addition of two tert-butoxycarbonyl (Boc) protecting groups significantly alters the chemical shifts observed in the NMR spectra. The protons of the Boc groups typically appear as a characteristic singlet in the upfield region of the ¹H NMR spectrum. The protons on the purine (B94841) ring system also exhibit distinct shifts that can be used to confirm the structure.

Table 1: Representative ¹H NMR Spectral Data for a Boc-Protected Purine Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.75 | s | 1H | Purine-H |

| 8.50 | s | 1H | Purine-H |

| 1.60 | s | 18H | 2 x Boc-CH₃ |

Note: This is an illustrative table based on typical chemical shifts for Boc-protected purine systems. Actual values for this compound may vary.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to confirm the successful incorporation of the two Boc protecting groups. The molecular ion peak in the mass spectrum provides direct evidence of the compound's elemental composition.

For this compound (C₁₅H₁₉ClN₄O₄), the expected monoisotopic mass would be approximately 369.1 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum can also offer structural insights. The loss of one or both Boc groups is a common fragmentation pathway for such protected amines, leading to characteristic daughter ions. For example, the loss of a tert-butoxycarbonyl group (-100 Da) or isobutylene (B52900) (-56 Da) from the molecular ion can be observed, providing further evidence for the presence of the Boc protecting groups.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 370.1 | Molecular ion (protonated) |

| [M-Boc+H]⁺ | 270.1 | Loss of one Boc group |

| [M-2Boc+H]⁺ | 170.1 | Loss of both Boc groups |

Note: This table presents predicted values. Actual observed m/z values may differ slightly based on the ionization method and instrument calibration.

X-ray Crystallography for Definitive Structural Elucidation

Should a single crystal of this compound be obtained, X-ray diffraction analysis would definitively confirm the connectivity of the atoms, the position of the chloro substituent, and the attachment of the two Boc groups to the 2-amino group. This would also unequivocally establish the tautomeric form and the hydrogen bonding patterns in the crystalline state.

Table 3: Illustrative Crystallographic Parameters for a Purine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6870(3) |

| b (Å) | 9.7447(2) |

| c (Å) | 16.4418(4) |

| β (°) | 100.681(3) |

| Volume (ų) | 1367.72(7) |

Note: These parameters are for a related purine compound, 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide, and serve as an example of the type of data obtained from X-ray crystallography. mdpi.comresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The introduction of the two Boc groups would lead to characteristic absorption bands in the IR and Raman spectra. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the carbamate (B1207046) functional group, typically observed in the region of 1700-1750 cm⁻¹. The C-N stretching vibrations of the purine ring and the Boc groups would also be present.

Comparative analysis of the vibrational spectra of 2-amino-6-chloropurine and its di-Boc protected derivative would clearly show the appearance of the strong carbonyl bands and changes in the N-H stretching region (around 3100-3500 cm⁻¹), confirming the successful protection of the amino group. The C-Cl stretching vibration would also be observable, typically in the lower frequency region of the spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2980-2850 | C-H stretching (aliphatic, Boc) |

| ~1725 | C=O stretching (Boc) |

| ~1600-1450 | C=C and C=N stretching (purine ring) |

| ~1250 & ~1150 | C-O stretching (Boc) |

| ~800-600 | C-Cl stretching |

Note: This table provides expected ranges for the characteristic vibrational modes. Specific peak positions can be influenced by the molecular environment and physical state of the sample.

Conclusion and Outlook

Summary of Contributions to Purine (B94841) Synthetic Chemistry

The introduction of N,N-Di-Boc-6-chloro-9H-purin-2-amine into the synthetic chemist's toolbox represents a significant contribution to the controlled, stepwise synthesis of highly substituted purine derivatives. Its primary role is to enable orthogonal synthesis strategies by leveraging the robust and well-understood nature of the Boc protecting group. researchgate.nettotal-synthesis.comorganic-chemistry.org

The parent molecule, 2-amino-6-chloropurine (B14584), possesses three key reactive sites: the nucleophilic 2-amino group, the electrophilic C6 position bearing a chloro leaving group, and the nucleophilic N7/N9 positions of the imidazole (B134444) ring. researchgate.netkoreascience.kr Attempting to selectively modify one site in the presence of the others often leads to mixtures of products and low yields. The di-Boc protection of the 2-amino group effectively neutralizes its nucleophilicity, rendering it inert to many reaction conditions. nih.gov This allows for the clean and efficient functionalization of the other positions.

Specifically, the contributions of this intermediate include:

Facilitating Selective N9 Alkylation: The purine core is prone to alkylation at both the N7 and N9 positions, often yielding isomeric mixtures. acs.org The significant steric bulk of the two Boc groups on the adjacent pyrimidine (B1678525) ring can sterically hinder the N7 position, thereby directing incoming electrophiles preferentially to the N9 position. This provides a powerful strategy for achieving regiocontrol.

Enabling Controlled C6 Substitution: With the 2-amino group masked, nucleophilic substitution at the C6 position can be carried out without competing reactions. This allows for the introduction of a wide variety of substituents (e.g., alkoxy, amino, or thio groups) by displacing the chloride ion.

Allowing Sequential Functionalization: The stability of the Boc group to a wide range of non-acidic reagents allows for a multi-step synthetic sequence. organic-chemistry.org A chemist can first perform an alkylation at the N9 position, followed by a nucleophilic substitution at the C6 position. Finally, the Boc groups can be removed under acidic conditions to reveal the 2-amino group, which can then be used in subsequent reactions if desired. masterorganicchemistry.com This stepwise approach is fundamental to building molecular complexity in a controlled manner.

Challenges and Opportunities in Purine Scaffold Functionalization

The functionalization of the purine scaffold is a field rife with challenges, but the use of protected intermediates like this compound provides clear opportunities to overcome them.

Key Challenges:

Regioselectivity: As mentioned, controlling the site of substitution, particularly alkylation on the imidazole ring nitrogens (N7 vs. N9), is a persistent challenge in purine chemistry. acs.org The thermodynamic and kinetic products can vary based on reaction conditions, often leading to difficult separations.

Chemoselectivity: The presence of multiple reactive functional groups on the purine ring requires careful planning to ensure that a reagent reacts only at the desired position. For instance, an organometallic reagent intended to couple at the C6-Cl bond could be quenched by the N-H proton of an unprotected 2-amino group.

Opportunities Offered by this compound:

Overcoming Selectivity Issues: This intermediate directly addresses the challenges of both chemo- and regioselectivity. By protecting the 2-amino group, it solves the problem of competing nucleophilicity. Furthermore, the steric hindrance provided by the bulky di-Boc moiety offers a solution to the N7/N9 regioselectivity issue, favoring the synthetically valuable N9-substituted products.

Modulation of Electronic Properties: The installation of two electron-withdrawing carbamate (B1207046) groups at the C2 position alters the electron density of the entire purine ring system. This electronic modulation can fine-tune the reactivity of other positions, potentially increasing the susceptibility of the C6 carbon to nucleophilic attack and influencing the pKa of the ring nitrogens.

Access to Novel Chemical Space: By providing a reliable route to 2,6,9-trisubstituted purines, this intermediate opens the door to novel classes of compounds. The ability to precisely install different functional groups at each of these key positions allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Future Perspectives for this compound in Research and Development

The future of this compound is not as a final product, but as a pivotal enabler in the discovery and development of new purine-based therapeutics. The purine scaffold is a "privileged structure" known to interact with a wide range of biological targets, and the ability to synthesize novel analogs is critical for future progress. nih.govresearchgate.net

Engine for Drug Discovery Libraries: This compound is an ideal starting material for the generation of compound libraries through combinatorial and parallel synthesis. Its controlled reactivity allows for the systematic introduction of diverse side chains at the N9 and C6 positions, creating a multitude of unique structures for high-throughput screening against therapeutic targets like kinases, polymerases, and G-protein coupled receptors.

Key to Complex Target Synthesis: The robust and predictable nature of this building block will facilitate the total synthesis of complex natural products and the design of highly sophisticated drug candidates. As our understanding of disease biology grows, the demand for precisely tailored molecules to interact with specific binding pockets increases, a demand that intermediates like this are poised to meet.

Advancements in Process Chemistry: For any purine-based drug that reaches late-stage development, a scalable and efficient synthesis is required. Future work will likely focus on optimizing the synthesis of this compound itself and its subsequent reactions to ensure that novel medicines can be produced economically and at a large scale. The development of more efficient protection and deprotection protocols will also be an area of continued research.

In essence, while unassuming on its own, this compound represents a sophisticated solution to long-standing synthetic problems, and its use is set to accelerate the exploration of the vast therapeutic potential of the purine chemical space. eurekaselect.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,N-Di-Boc-6-chloro-9H-purin-2-amine, and how do the Boc groups influence the reaction pathway?

- Methodological Answer : The Boc (tert-butoxycarbonyl) groups serve as protective moieties for amine functionalities during synthesis, preventing undesired side reactions. For example, in substituted purine derivatives like 9-isopropyl analogues, Boc protection ensures regioselective alkylation at the N9 position while maintaining reactivity at C6 and C2 . Solvent choice (e.g., DMF or THF) and base (e.g., NaH or K₂CO₃) are critical for deprotonation and successful coupling. Post-synthesis, Boc removal typically requires acidic conditions (e.g., TFA or HCl in dioxane), which must be optimized to avoid purine ring degradation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. However, Boc groups can cause signal splitting in NMR due to restricted rotation. For example, in 9-isopropyl-2-chloro purines, the isopropyl group’s diastereotopic protons may split into complex multiplets, requiring 2D NMR (COSY, HSQC) for assignment . Contradictions between expected and observed spectra (e.g., unexpected tautomers) can be addressed via variable-temperature NMR or computational modeling (DFT) to assess tautomeric equilibria .

Q. How do crystallographic tools like SHELXL and Mercury CSD aid in resolving the solid-state structure of this compound?

- Methodological Answer : SHELXL is widely used for refining small-molecule crystal structures, particularly for handling disorders in tert-butyl groups from Boc protections . Mercury CSD facilitates visualization of packing patterns and hydrogen-bonding networks, which are critical for understanding stability and solubility. For instance, in 9-benzyl purine derivatives, π-π stacking and C–H···N interactions dominate the crystal packing .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize byproducts in the alkylation of N9-substituted purines?

- Methodological Answer : Competing alkylation at N7 vs. N9 can be mitigated by steric and electronic factors. For example, bulky substituents at C2 (e.g., chloro or Boc groups) favor N9 selectivity by sterically hindering N6. Kinetic studies using in situ NMR monitoring (e.g., in DMSO-d₆) can identify optimal reaction times and temperatures. In 9-(piperidin-4-yl) purines, pre-coordination of the alkylating agent with a Lewis acid (e.g., ZnCl₂) improves regioselectivity .

Q. What strategies resolve contradictions in bioactivity data for purine derivatives, such as inconsistent AChE inhibition results?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or compound tautomerism. For 9-(substituted-benzyl)piperidin-4-yl purines, molecular docking studies (using AutoDock Vina) can predict binding modes to AChE’s catalytic site, while isothermal titration calorimetry (ITC) quantifies binding affinity. Adjusting substituents at C2 (e.g., chloro vs. methoxy) can enhance selectivity by altering electron density at the purine core .

Q. How does substituent electronegativity at C2 influence the tautomeric equilibrium of N-methoxy purin-6-amines, and how is this quantified?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, NO₂) at C2 stabilize the imino tautomer by delocalizing the lone pair on N1. This is quantified via ¹H NMR integration of NH vs. N–OCH₃ signals or through ¹⁵N NMR. For example, 2-nitro substituents shift the equilibrium >95% toward the imino form, whereas alkyl groups favor the amino tautomer .

Q. What computational methods are effective for predicting the impact of Boc deprotection on purine ring stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the energy barriers for Boc cleavage pathways. Solvent effects (e.g., polar protic vs. aprotic) are incorporated via the SMD continuum model. Studies on 6-chloro-9H-purines show that TFA-mediated deprotection proceeds via a carbocation intermediate, with ring protonation at N3 accelerating degradation. Mitigation strategies include using milder acids (e.g., HCl in dioxane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.